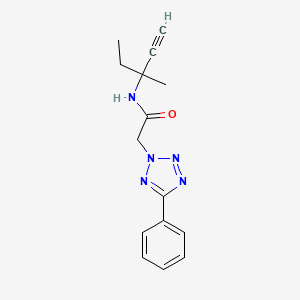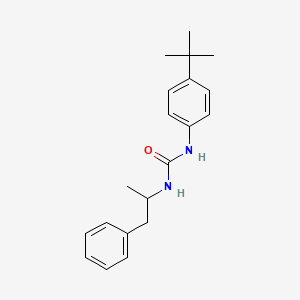![molecular formula C18H21ClO5 B4309895 METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE](/img/structure/B4309895.png)
METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE
Descripción general
Descripción
Methyl 4-[1-(4-chlorobenzoyl)propyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure. It contains a chlorobenzoyl group, a propyl chain, and a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple steps:
Formation of the Chlorobenzoyl Group: This step involves the reaction of 4-chlorobenzoic acid with a suitable reagent like thionyl chloride to form 4-chlorobenzoyl chloride.
Attachment of the Propyl Chain: The 4-chlorobenzoyl chloride is then reacted with a propyl Grignard reagent to form the 1-(4-chlorobenzoyl)propyl intermediate.
Formation of the Tetrahydrofuran Ring: The intermediate is then subjected to a cyclization reaction with dimethyl malonate under basic conditions to form the tetrahydrofuran ring.
Esterification: Finally, the compound is esterified with methanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Methyl 4-[1-(4-chlorobenzoyl)propyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[1-(4-fluorobenzoyl)propyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
- Methyl 4-[1-(4-bromobenzoyl)propyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
- Methyl 4-[1-(4-methylbenzoyl)propyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate
Uniqueness
The presence of the chlorobenzoyl group in METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its analogs with different substituents on the benzoyl group.
Propiedades
IUPAC Name |
methyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO5/c1-5-12(15(20)10-6-8-11(19)9-7-10)14-13(16(21)23-4)17(22)24-18(14,2)3/h6-9,12-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWZIFJGJRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(C(=O)OC1(C)C)C(=O)OC)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DIETHYL 2-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}METHYLENE)MALONATE](/img/structure/B4309820.png)
![DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE](/img/structure/B4309827.png)
![ETHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-3-PHENYLPROPANOATE](/img/structure/B4309835.png)
![N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4309838.png)
![15-butyl-2,2,9-trihydroxy-11-(4-nitrophenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B4309846.png)
METHANONE](/img/structure/B4309858.png)
![METHYL 2-PHENYL-2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]ACETATE](/img/structure/B4309872.png)
![METHYL 2-PHENYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ACETATE](/img/structure/B4309878.png)
![3-(2-METHYLBENZOYL)-1-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B4309886.png)

![2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHYLPENT-1-YN-3-YL)ACETAMIDE](/img/structure/B4309903.png)

![2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4309918.png)

